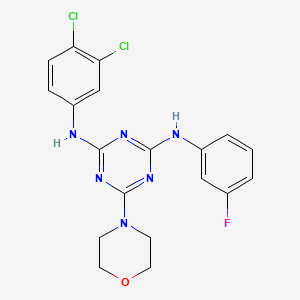

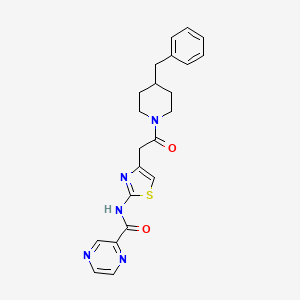

N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with structures similar to the one you provided often belong to the class of organoboron compounds . These compounds are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including Suzuki–Miyaura-type reactions .

Synthesis Analysis

The synthesis of similar compounds often involves borylation approaches . Protodeboronation of alkyl boronic esters is a method that has been reported .Molecular Structure Analysis

The molecular structure of similar compounds often includes a boron moiety that can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Chemical Reactions Analysis

Organoboron compounds are involved in a variety of chemical reactions . They can undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures .Physical And Chemical Properties Analysis

Organoboron compounds are usually stable and easy to purify . They are often moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, although not directly mentioned, is closely related to various synthesized compounds with potential biological activities. For instance, Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, exhibiting significant larvicidal activity. This suggests a potential for similar compounds to be used in pest control and possibly in targeting specific larvae in agricultural or disease control contexts (Gorle et al., 2016).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives showing good to moderate antimicrobial activities. Given the structural similarities, N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine could be hypothesized to have potential antimicrobial properties, warranting further investigation into its effectiveness against specific microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of similar compounds has led to the development of novel methods and applications. Matlock et al. (2015) reported on the synthesis of N-heterocycles, including morpholines, via reactions with α-phenylvinylsulfonium salts. This methodological advancement could inform the synthesis of N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, potentially enhancing its purity and yield (Matlock et al., 2015).

Potential for Imaging and Sensor Applications

The development of rhenium(I) polypyridine complexes as phosphorogenic sensors for nitric oxide (NO) by Choi et al. (2014) showcases the utility of diamine complexes in biological imaging and sensing. This research indicates a broader applicability for structurally complex diamines, suggesting that N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine could be explored for similar imaging or sensing capabilities in cellular or molecular biology contexts (Choi et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N-(3,4-dichlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2FN6O/c20-15-5-4-14(11-16(15)21)24-18-25-17(23-13-3-1-2-12(22)10-13)26-19(27-18)28-6-8-29-9-7-28/h1-5,10-11H,6-9H2,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVZQSBHSTZXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2987561.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2987564.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987566.png)

![2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B2987570.png)

![9-(2-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2987574.png)

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2987580.png)

![N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2987582.png)